molecular formula C18H15N5O5 B4084258 N~4~-(2-methoxyphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide

N~4~-(2-methoxyphenyl)-N~5~-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide

Cat. No. B4084258
M. Wt: 381.3 g/mol
InChI Key: NRHGNSXLFBMFNE-UHFFFAOYSA-N
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Description

The study of imidazole derivatives, including compounds like "N4-(2-methoxyphenyl)-N5-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide," is of significant interest in the field of medicinal chemistry and materials science due to their diverse biological activities and potential applications in various domains. These compounds often exhibit interesting chemical, physical, and biological properties, making them valuable for research and application development.

Synthesis Analysis

The synthesis of imidazole derivatives often involves multi-step reactions, including cyclization, nitration, and alkylation. For example, the one-pot synthesis technique can be employed to create complex imidazole frameworks by forming multiple carbon-nitrogen bonds in a single reaction sequence (Yugandar et al., 2016). Such methods highlight the versatility and efficiency of synthesizing imidazole derivatives.

Molecular Structure Analysis

Imidazole derivatives' molecular structures are often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and LC-MS. These methods provide detailed insights into the compound's crystal structure, molecular geometry, and electronic properties. The crystalline structure of similar compounds has shown diverse polymorphisms based on solvent variations and hydrogen bonding patterns (Sakaino et al., 1988).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including heterocyclization and rearrangement reactions, influenced by their substituents and reaction conditions. These reactions are crucial for modifying the compound's chemical structure to enhance its properties or biological activity (Khalafy et al., 2002).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as melting points, solubility, and crystalline form, are significantly influenced by their molecular structure. Polymorphism, in particular, can affect a compound's stability, solubility, and coloration, demonstrating the importance of understanding these characteristics for practical applications (Sakaino et al., 1988).

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicity studies. This can involve testing the compound on cells or animals to determine its effects. Information on safety and hazards is important for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies on the compound’s properties or applications. This could include developing new synthetic routes, studying new reactions, or exploring potential uses in medicine or industry .

properties

IUPAC Name

4-N-(2-methoxyphenyl)-5-N-(2-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O5/c1-28-14-9-5-3-7-12(14)22-18(25)16-15(19-10-20-16)17(24)21-11-6-2-4-8-13(11)23(26)27/h2-10H,1H3,(H,19,20)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHGNSXLFBMFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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